molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Katalognummer B2695283
CAS-Nummer: 670255-15-9
Molekulargewicht: 342.44
InChI-Schlüssel: VXCKDYAKEYHJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a novel thieno[2,3-d]pyrimidine derivative . It contains a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .


Synthesis Analysis

The synthesis of these compounds was carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones, including compounds with (phenylpiperazinyl)alkyl substitution, revealed their potent activity as antihypertensive agents. These compounds showed significant effectiveness in reducing systolic blood pressure in spontaneously hypertensive rats (SHR), highlighting their potential for treating hypertension. The research suggests that specific substitutions on the phenyl ring and the thiophene systems are key for their antihypertensive effects, with some derivatives showing promise as oral antihypertensive agents due to their potent alpha-blocking activity (Russell et al., 1988).

Antimicrobial and Anti-inflammatory Activities

Another study demonstrated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with a couple of compounds also displaying antiurease and antilipase activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Antitubercular Studies

Further research involved the synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids, which were then evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains. The study highlighted the compounds' potent antitubercular activity, with some exhibiting significant effectiveness. This suggests a promising avenue for developing new antitubercular drugs using such nitrogen-rich hybrid molecules (Vavaiya et al., 2022).

VEGFR3 Inhibition for Cancer Therapy

Research on thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors pointed to their potential in treating metastatic triple-negative breast cancer. One compound, in particular, showed significant inhibition of proliferation and migration in cancer cell lines and in vivo models, suggesting these derivatives as promising therapeutic agents for metastatic breast cancer treatment. The study highlights the critical role of the VEGFR3 signaling pathway in cancer progression and the potential of these inhibitors in therapeutic applications (Li et al., 2021).

Wirkmechanismus

These novel thieno[2,3-d]pyrimidines were designed as potential inhibitors of PDE4 . Some of them showed promising PDE4B inhibitory properties . One of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .

Zukünftige Richtungen

The future directions for “4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” could involve further exploration of its potential as a PDE4 inhibitor . More research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.

Eigenschaften

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCKDYAKEYHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.